7-Bromo-4-chloro-8-methylquinazoline is a chemical compound classified as a quinazoline derivative. The compound is characterized by the presence of bromine, chlorine, and a methyl group at specific positions on the quinazoline ring. It is significant in medicinal chemistry due to its potential biological activities, including anticancer properties.
The compound has been referenced in various scientific articles and patents, and it is available from chemical suppliers. One such source lists its catalog ID as U141866, with a purity of 95% and a molecular formula of C9H5BrClFN2 . The compound's CAS number is 2749398-92-1, which facilitates its identification in chemical databases.
7-Bromo-4-chloro-8-methylquinazoline falls under the category of heterocyclic compounds, specifically quinazolines. Quinazolines are known for their diverse pharmacological properties and are often investigated for their potential as therapeutic agents.
The synthesis of 7-bromo-4-chloro-8-methylquinazoline typically involves several steps, including halogenation and functionalization reactions. A common synthetic route includes:
The synthesis may utilize various reaction conditions, including temperature control and solvent selection to optimize yields. For instance, reactions may be conducted in solvents such as dimethylformamide or ethanol under reflux conditions to enhance reactivity and selectivity .
The molecular structure of 7-bromo-4-chloro-8-methylquinazoline features a quinazoline core with specific substituents:
The molecular formula is C9H5BrClN2, with a molecular weight of approximately 275.51 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation .
7-Bromo-4-chloro-8-methylquinazoline can participate in various chemical reactions due to its functional groups:
The choice of reagents and conditions greatly influences the outcome of these reactions. For example, using palladium catalysts in cross-coupling can significantly enhance product yields .
The mechanism of action for compounds like 7-bromo-4-chloro-8-methylquinazoline often involves interaction with biological targets such as enzymes or receptors. For instance, quinazoline derivatives have been studied for their ability to inhibit certain kinases involved in cancer cell proliferation.
Research indicates that quinazoline-based compounds can exhibit dual inhibition properties against multiple targets, enhancing their therapeutic efficacy . Specific studies have shown that modifications at various positions on the quinazoline ring can lead to improved potency against cancer cell lines.
7-Bromo-4-chloro-8-methylquinazoline is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions. Its appearance is generally described as a crystalline powder.
The compound is expected to be stable under standard laboratory conditions but may be sensitive to moisture or light due to the presence of halogen substituents. It is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in water .
7-Bromo-4-chloro-8-methylquinazoline has potential applications in medicinal chemistry, particularly in drug development for cancer therapies. Its ability to inhibit specific kinases makes it a candidate for further investigation in preclinical studies aimed at developing new anticancer agents.
The synthesis of 7-bromo-4-chloro-8-methylquinazoline (CAS 1592956-60-9) relies on sequential halogenation strategies to achieve precise functionalization of the quinazoline core. Traditional methods typically involve constructing the heterocyclic scaffold followed by regioselective halogen introduction. A common approach utilizes 4,8-dimethylquinazoline as a precursor, where electrophilic aromatic substitution (EAS) targets the electron-rich position adjacent to the methyl group. Bromination at the 7-position is achieved using reagents like bromine (Br₂) in acetic acid or phosphorus oxybromide (POBr₃), leveraging the orienting effect of the 8-methyl group. Subsequent chlorination at the 4-position employs phosphorus oxychloride (POCl₃), which converts quinazolinones to chloroquinazolines via nucleophilic substitution [3] [5].
Halogenation efficiency depends critically on reaction sequence and conditions. Bromination before ring closure mitigates regiochemical challenges: for example, brominating 2-amino-4-bromo-5-chloro-benzoic acid derivatives prior to cyclization with formamidine acetate ensures correct positioning. Alternatively, post-cyclization halogenation requires carefully controlled electrophilic conditions to prevent polybromination. The 8-methyl group deactivates the adjacent 7-position toward electrophilic attack but facilitates lithiation-directed halogenation. n-Butyllithium at −78°C generates a stable benzylic lithio-intermediate, quenching with bromine sources (e.g., 1,2-dibromoethane) delivers 7-bromo regioselectivity [4] [7].
Regioselectivity in polyhalogenated systems is governed by steric and electronic factors. The 8-methyl group creates a steric bias that favors electrophilic substitution at C7 over C6. Computational studies indicate the C7 position exhibits higher electron density due to hyperconjugation from the methyl group, enabling selective bromination under mild conditions. Chlorination at C4 is unambiguous, as the quinazoline’s 4-position is inherently electrophilic. POCl₃-mediated chlorination proceeds at 110–120°C with near-quantitative conversion, though catalytic N,N-diethylaniline enhances selectivity by minimizing hydrolytic byproducts [3] [4] [7].
While classical reflux methods remain prevalent, emerging techniques offer efficiency gains. Microwave irradiation reduces reaction times for cyclization and halogenation steps from hours to minutes. Solvent-free bromination using N-bromosuccinimide (NBS) adsorbed on alumina achieves 85% yield at 80°C within 10 minutes, compared to 65% yield via conventional reflux over 2 hours. Similarly, POCl₃-mediated chlorination under microwave conditions (120°C, 15 min) suppresses decomposition pathways observed in prolonged heating [4]. Despite these advantages, published protocols specific to 7-bromo-4-chloro-8-methylquinazoline remain sparse, indicating an area for methodological development.
Transition-metal catalysts enable milder conditions and improved selectivity. Copper(I) catalysts (e.g., CuCl, CuBr) facilitate Sandmeyer-type bromination of 8-methyl-4-chloroquinazolin-7-amine, converting diazonium intermediates to aryl bromides at 25–50°C. Palladium systems (e.g., Pd(OAc)₂/PPh₃) permit catalytic C–H functionalization but struggle with steric hindrance near the 8-methyl group. For chlorination, Lewis acid co-catalysts like ZnCl₂ or AlCl₃ enhance POCl₃ reactivity, reducing temperatures by 20–30°C and improving isolated yields to >90% [4].
Table 1: Catalytic Systems for Halogenation Steps
Reaction Step | Catalyst System | Temperature (°C) | Yield (%) | Selectivity (7- vs 6-Bromo) |
---|---|---|---|---|
Bromination (C7) | CuCl/Pyridine | 50 | 88 | 15:1 |
Bromination (C7) | NBS/Al₂O₃ (solvent-free) | 80 | 85 | >20:1 |
Chlorination (C4) | POCl₃/ZnCl₂ | 100 | 92 | N/A |
Chlorination (C4) | POCl₃/DMF | 110 | 78 | N/A |
Synthetic routes diverge significantly in precursor choice, impacting cost and scalability:
Table 2: Precursor Performance Comparison
Precursor | Halogenation Sequence | Overall Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
4-Chloro-8-methylquinazoline | Bromination only | 50–60 | 85–90 | Moderate |
8-Methylquinazolin-4(3H)-one | Chlorination → Bromination | 65–70 | 90–95 | High |
2-Amino-4-bromo-5-methylbenzoic acid | Cyclization → Chlorination | 75–80 | >95 | Low |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8